Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-diketones . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as Nano-ZnO or Amberlyst-70, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and reduce costs . The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrazolone, pyrazoline, and various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to similar compounds . This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,9H2,1-3H3 |
InChI Key |
KSJWXPZJXVVVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)N |
Origin of Product |
United States |
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